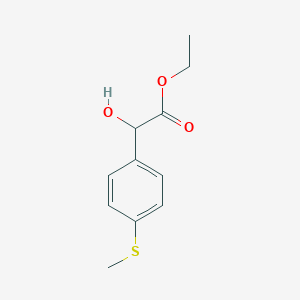
ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate is an organic compound with a molecular formula of C11H14O3S This compound is characterized by the presence of a hydroxy group, a methylsulfanyl group, and an acetic acid ethyl ester moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate typically involves the esterification of hydroxy-(4-methylsulfanyl-phenyl)-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate exerts its effects is largely dependent on its chemical structure. The hydroxy group can form hydrogen bonds, influencing the compound’s interaction with biological targets. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that may interact with cellular components. The ester moiety can be hydrolyzed to release the active acid form, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate can be compared with other similar compounds such as:
4-Methoxyphenylboronic acid: Similar in having a phenyl ring with a substituent, but differs in the functional groups attached.
Ethyl 4-(methylsulfanyl)phenylacetate: Shares the methylsulfanyl and ester groups but differs in the presence of an oxo group instead of a hydroxy group.
Propiedades
Fórmula molecular |
C11H14O3S |
|---|---|
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate |
InChI |
InChI=1S/C11H14O3S/c1-3-14-11(13)10(12)8-4-6-9(15-2)7-5-8/h4-7,10,12H,3H2,1-2H3 |
Clave InChI |
BANFDROXHCCHFZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=C(C=C1)SC)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8692694.png)
![Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8692697.png)
![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)

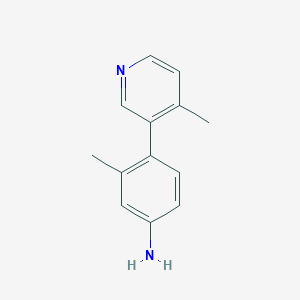
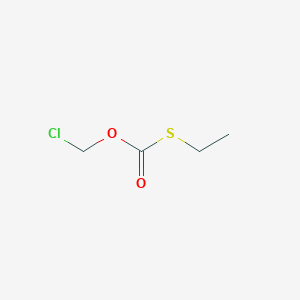
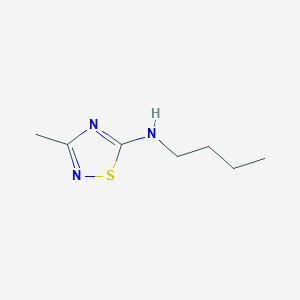
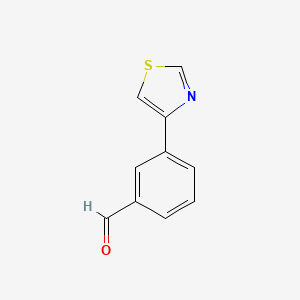

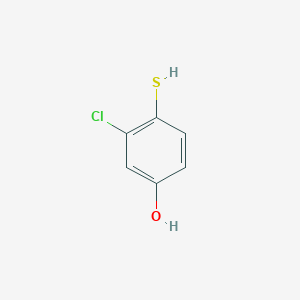
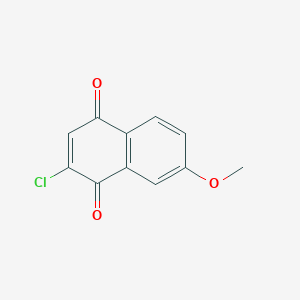
![2-[4-(Methanesulfonyl)phenyl]-1-phenylethan-1-one](/img/structure/B8692764.png)
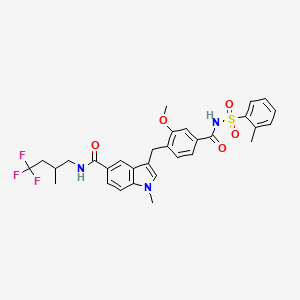
![1-[2-(trifluoromethyl)phenyl]-1H-imidazole-2-carboxylic acid](/img/structure/B8692776.png)
